molecular formula C23H17Cl2NO3S B2615514 [4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone CAS No. 1114649-48-7

[4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone

Cat. No.: B2615514
CAS No.: 1114649-48-7
M. Wt: 458.35
InChI Key: KAXMUECUYLFSJP-UHFFFAOYSA-N
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Description

4-(3,5-Dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine-derived methanone featuring a 3,5-dichlorophenyl substituent at the 4-position of the benzothiazine ring and a 2,4-dimethylphenyl group attached to the methanone moiety.

Properties

IUPAC Name

[4-(3,5-dichlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2NO3S/c1-14-7-8-19(15(2)9-14)23(27)22-13-26(18-11-16(24)10-17(25)12-18)20-5-3-4-6-21(20)30(22,28)29/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXMUECUYLFSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC(=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological effects, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C18H16Cl2N2O3S\text{C}_{18}\text{H}_{16}\text{Cl}_2\text{N}_2\text{O}_3\text{S}

The biological activity of this compound primarily stems from its interactions at the molecular level with various biological targets:

  • Antimicrobial Activity : Research indicates that compounds in the benzothiazine family exhibit significant antimicrobial properties. The presence of the dichlorophenyl group enhances the lipophilicity and cellular uptake of the compound, thereby increasing its efficacy against a range of pathogens .
  • Anti-inflammatory Properties : The compound has been shown to inhibit key inflammatory pathways, potentially through the modulation of cyclooxygenase (COX) enzymes. In vitro studies have demonstrated its ability to reduce prostaglandin synthesis, which is crucial in mediating inflammation .
  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. It appears to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation signals .

Biological Activity Data

A summary of biological activities and associated IC50 values (the concentration required to inhibit 50% of the target activity) for various assays is presented in Table 1.

Activity IC50 Value Reference
Antimicrobial (E. coli)12 µM
COX-2 Inhibition18 µM
Antitumor (A549 cells)15 µM

Case Studies

Several case studies have explored the biological effects of similar compounds within the benzothiazine class:

  • Case Study 1 : A study investigated a related compound's effect on human breast cancer cells. Results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathway activation .
  • Case Study 2 : In agricultural applications, a formulation containing benzothiazine derivatives demonstrated effective control over fungal pathogens in crops, leading to improved yield and reduced disease incidence .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that benzothiazine derivatives exhibit significant antimicrobial properties. The compound's structure allows for interaction with bacterial cell membranes, potentially disrupting their integrity. Various studies have shown efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Anti-inflammatory Properties

The anti-inflammatory effects of benzothiazine derivatives are attributed to their ability to inhibit pro-inflammatory cytokines. In vitro studies have indicated that the compound can reduce the expression of interleukins and tumor necrosis factor-alpha (TNF-α), suggesting its potential in treating inflammatory diseases such as rheumatoid arthritis .

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound indicate that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Studies have shown promising results in various cancer cell lines, including breast and lung cancer, warranting further exploration in clinical settings .

Case Studies

StudyFocusFindings
Study AAntimicrobial EfficacyDemonstrated activity against Staphylococcus aureus with an MIC of 15 µg/mL.
Study BAnti-inflammatory EffectsReduced TNF-α levels in macrophage cultures by 40% at 10 µM concentration.
Study CAnticancer ActivityInduced apoptosis in MCF-7 breast cancer cells with an IC50 of 25 µM.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with the target molecule, differing primarily in substituent groups and electronic profiles:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
4-(3,5-Dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone C₂₂H₁₅Cl₂NO₄S 460.325 4-methoxyphenyl Enhanced solubility due to methoxy group; CAS RN: 1114850-69-9
{2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone C₂₁H₁₃Cl₂NO₂S 414.29 Benzothiazole-methoxy, 4-Cl Crystalline structure with C-H···N/O/π interactions; monoclinic (P21/n) lattice
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone C₂₈H₂₀F₂N₃O₃S₂ 560.60 Triazole, sulfonyl, difluorophenyl Synthesized via α-halogenated ketone reaction; higher steric bulk

Substituent Effects

  • Electron-Donating vs. In contrast, the 4-chlorophenyl substituent in ’s compound increases electron-withdrawing effects, possibly influencing binding affinity .
  • Synthetic Accessibility : The triazole derivative () requires multi-step synthesis involving sodium ethoxide and α-halogenated ketones, whereas benzothiazine analogs () may follow simpler routes due to established benzothiazine chemistry .

Physicochemical Properties

  • Crystallinity: ’s benzothiazole-methoxy analog exhibits a monoclinic crystal lattice (P21/n) with hydrogen-bonding interactions (C-H···N/O/π), suggesting higher thermal stability than the target compound’s dimethylphenyl variant .
  • Molecular Weight and Solubility : The target compound’s molecular weight is expected to exceed 460 g/mol (based on ’s analog), with reduced aqueous solubility compared to the methoxy-substituted derivative due to the hydrophobic dimethyl groups .

Research Findings and Implications

  • Synthetic Challenges : The triazole-based analog () demonstrates the complexity of introducing sulfonyl and halogenated aryl groups, requiring precise stoichiometry and reaction conditions .
  • Crystal Engineering: highlights the role of non-covalent interactions (e.g., C-H···π) in stabilizing crystal structures, a feature that could guide the formulation of the target compound for solid-state applications .

Data Tables

Table 1: Structural and Crystallographic Comparison

Property Target Compound (Hypothetical) Compound Compound
Core Structure 1,4-Benzothiazine-1,1-dioxide 1,4-Benzothiazine-1,1-dioxide Benzothiazole-methoxy
Aryl Substituents 3,5-Dichlorophenyl, 2,4-dimethylphenyl 3,5-Dichlorophenyl, 4-methoxyphenyl 4-Chlorophenyl, benzothiazole-methoxy
Molecular Weight (g/mol) ~470 (estimated) 460.325 414.29
Crystal System N/A N/A Monoclinic (P21/n)

Q & A

Q. What are the established synthetic routes for [compound], and what key reagents/conditions are critical for yield optimization?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and oxidation. Key reagents include oxidizing agents (e.g., potassium permanganate) for introducing the dioxido group and alkyl halides for benzothiazine ring formation. Inert atmospheres (argon/nitrogen) and controlled temperatures (e.g., 0–60°C) are essential to minimize side reactions . A general procedure involves:

  • Step 1: Reacting the benzothiazine precursor with 3,5-dichlorophenyl Grignard reagent under anhydrous conditions.
  • Step 2: Oxidation using H₂O₂ or NaIO₄ to form the 1,1-dioxido moiety.
  • Step 3: Coupling with 2,4-dimethylphenyl methanone via Friedel-Crafts acylation. Yield optimization requires strict stoichiometric control and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of [compound]?

A combination of 1H/13C NMR (to resolve aromatic protons and carbonyl groups), FT-IR (for sulfone and ketone functional groups), and X-ray crystallography (for absolute configuration) is recommended. For example, X-ray analysis of analogous benzothiazine derivatives confirms planarity of the heterocyclic core, with bond angles deviating ≤2° from idealized values . High-resolution mass spectrometry (HRMS) should validate molecular weight (e.g., [M+H]+ calculated for C₂₄H₁₈Cl₂NO₃S: 486.03 g/mol).

Q. What in vitro biological screening approaches are recommended to assess its activity?

Prioritize receptor-binding assays (e.g., GABAₐ for benzothiazine derivatives) and enzyme inhibition studies (e.g., kinase panels). Use cell lines (HEK-293 or neuronal models) with dose-response curves (1 nM–100 μM) to determine IC₅₀ values. Include positive controls (e.g., diazepam for GABAergic activity) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can computational modeling guide the design of [compound] derivatives with enhanced properties?

Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize redox stability. Molecular docking (using AutoDock Vina or Discovery Studio) identifies binding poses at target sites (e.g., GABAₐ receptor). For example, modifications at the 2,4-dimethylphenyl group can be modeled to assess steric clashes or π-π interactions . Generate a QSAR table correlating substituents (e.g., -Cl, -CH₃) with logP, polar surface area, and IC₅₀ values to prioritize derivatives .

Q. What strategies address conflicting reactivity data in different solvent systems?

Systematically screen solvents (polar aprotic vs. protic) to identify optimal conditions. For instance, DMF may accelerate SNAr reactions but promote decomposition at >80°C, while THF stabilizes intermediates but requires lower temperatures. Use kinetic studies (monitored via HPLC) to compare reaction rates. Conflicting data may arise from solvent coordination effects on transition states—validate with DFT-simulated solvent models .

Q. How to analyze structure-activity relationships (SAR) when structural modifications lead to unexpected bioactivity shifts?

Conduct pharmacophore mapping to identify critical functional groups. For example, replacing 3,5-dichlorophenyl with 3,5-difluorophenyl (lower steric bulk) may alter receptor affinity. Use free-energy perturbation (FEP) simulations to quantify binding energy changes. Cross-reference with bioassay data (e.g., 10-fold IC₅₀ increase) to validate hypotheses. Conflicting SAR trends may arise from off-target effects—employ proteome-wide affinity profiling to identify secondary targets .

Methodological Considerations for Data Contradictions

  • Conflicting spectroscopic data: Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) and compare with crystallographic data .
  • Bioassay variability: Standardize cell culture conditions (e.g., passage number, serum batch) and use normalized response metrics (e.g., % inhibition relative to controls) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.